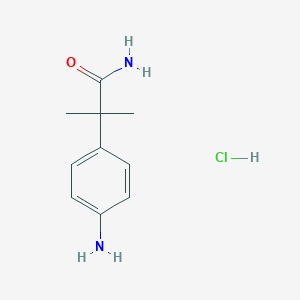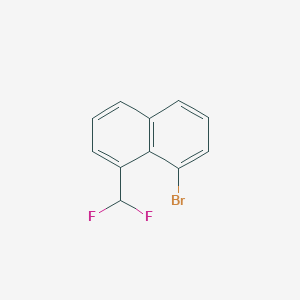
1-Bromo-8-(difluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-8-(difluoromethyl)naphthalene is an organic compound with the molecular formula C11H7BrF2 It is a derivative of naphthalene, where a bromine atom and a difluoromethyl group are substituted at the 1 and 8 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-8-(difluoromethyl)naphthalene can be synthesized through a multi-step process starting from naphthalene. The initial step involves the bromination of naphthalene to form 1-bromonaphthalene. This is typically achieved by treating naphthalene with bromine in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-8-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding naphthalene derivative without the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Formation of nitriles.
Coupling Reactions: Formation of biaryl compounds.
Reduction Reactions: Formation of naphthalene derivatives.
Scientific Research Applications
1-Bromo-8-(difluoromethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific optical and electronic properties.
Biomedical Research: It is investigated for its potential use in drug development and as a fluorescent probe in biological studies.
Mechanism of Action
The mechanism of action of 1-Bromo-8-(difluoromethyl)naphthalene involves its interaction with various molecular targets. In coupling reactions, the bromine atom is replaced by a new substituent through a palladium-catalyzed process. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .
Comparison with Similar Compounds
1-Bromonaphthalene: Similar structure but lacks the difluoromethyl group.
1-Bromo-8-methyl-naphthalene: Contains a methyl group instead of a difluoromethyl group.
1-Bromo-3-(difluoromethyl)naphthalene: The difluoromethyl group is positioned differently on the naphthalene ring.
Uniqueness: 1-Bromo-8-(difluoromethyl)naphthalene is unique due to the presence of both bromine and difluoromethyl groups at specific positions on the naphthalene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and material science.
Properties
Molecular Formula |
C11H7BrF2 |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
1-bromo-8-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C11H7BrF2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,11H |
InChI Key |
TVHNAJXXZMNPPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylicacid](/img/structure/B13579474.png)

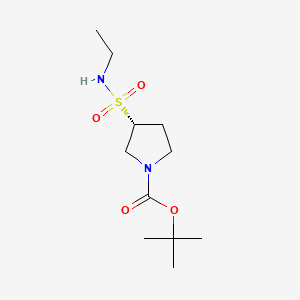

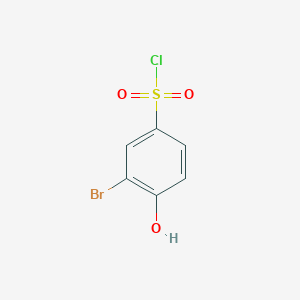
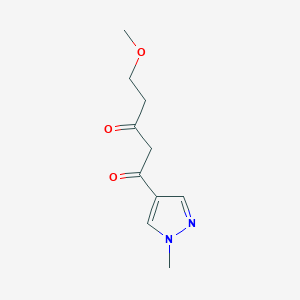
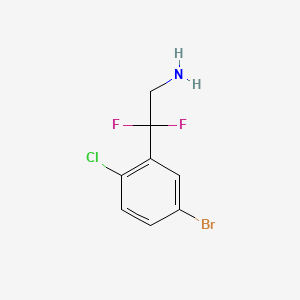
![10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13579525.png)
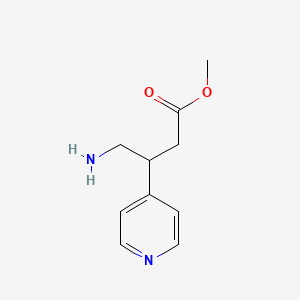

![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid](/img/structure/B13579552.png)
